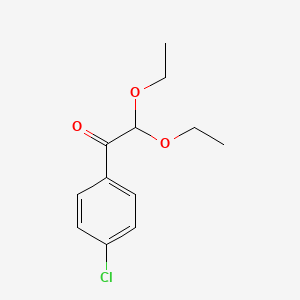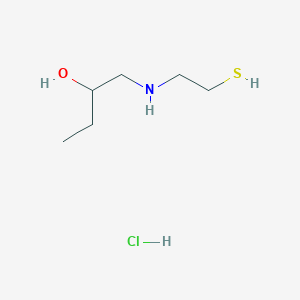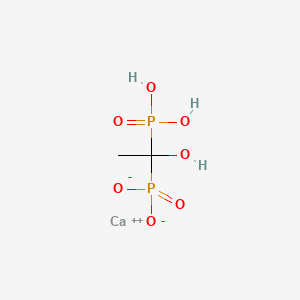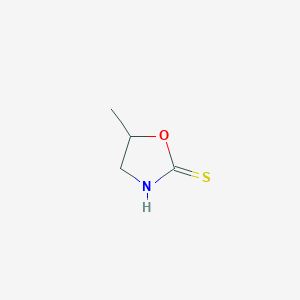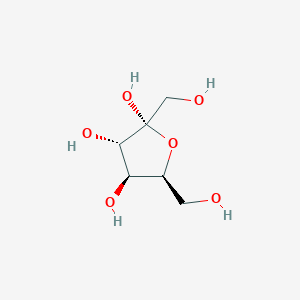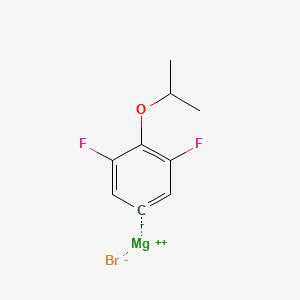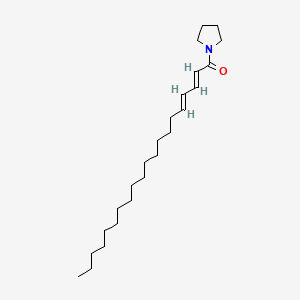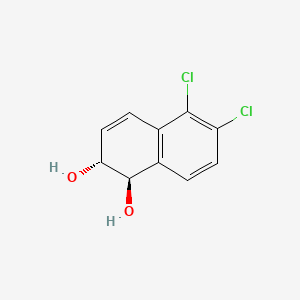
Titanium tetrakis(benzyl alcoholate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tetrakis(benzyl alcoholate) is a coordination compound of titanium with four benzyl alcoholate ligands
Synthetic Routes and Reaction Conditions:
Direct Reaction: Titanium tetrakis(benzyl alcoholate) can be synthesized by reacting titanium tetrachloride (TiCl₄) with benzyl alcohol (C₆H₅CH₂OH) in the presence of a suitable base, such as triethylamine (Et₃N).
Solvent-Assisted Synthesis: The reaction can also be carried out in a solvent like dichloromethane (CH₂Cl₂) to improve the solubility of the reactants and the yield of the product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where titanium tetrachloride and benzyl alcohol are mixed in a controlled environment to ensure the formation of the desired product.
Continuous Flow Process: Some industrial processes may use a continuous flow system to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: Titanium tetrakis(benzyl alcoholate) can undergo oxidation reactions to form titanium dioxide (TiO₂) and benzyl aldehyde.
Reduction: Reduction reactions can lead to the formation of titanium metal and benzyl alcohol.
Substitution: The compound can participate in substitution reactions where one or more benzyl alcoholate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to replace the benzyl alcoholate ligands.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and benzyl aldehyde (C₆H₅CH₂CHO)
Reduction: Titanium metal (Ti) and benzyl alcohol (C₆H₅CH₂OH)
Substitution: Various titanium complexes with different ligands
科学研究应用
Titanium tetrakis(benzyl alcoholate) has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: The compound is used in the development of advanced materials, such as coatings and thin films.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Environmental Science: It is being studied for its ability to remove pollutants from water and air.
作用机制
The mechanism by which titanium tetrakis(benzyl alcoholate) exerts its effects depends on the specific application. For example, in catalysis, it may act as a Lewis acid, facilitating the formation of intermediates. The molecular targets and pathways involved can vary widely based on the reaction conditions and the presence of other reagents.
相似化合物的比较
Titanium Tetrakis(trimethylsilanolate)
Titanium Tetrakis(ethoxide)
Titanium Tetrakis(isopropoxide)
Uniqueness: Titanium tetrakis(benzyl alcoholate) is unique due to its benzyl alcoholate ligands, which provide different reactivity and stability compared to other titanium alkoxides. Its applications in catalysis and material science are particularly notable.
属性
CAS 编号 |
19803-37-3 |
|---|---|
分子式 |
C28H28O4Ti |
分子量 |
476.4 g/mol |
IUPAC 名称 |
phenylmethanolate;titanium(4+) |
InChI |
InChI=1S/4C7H7O.Ti/c4*8-6-7-4-2-1-3-5-7;/h4*1-5H,6H2;/q4*-1;+4 |
InChI 键 |
BISYTOKEOQJFRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


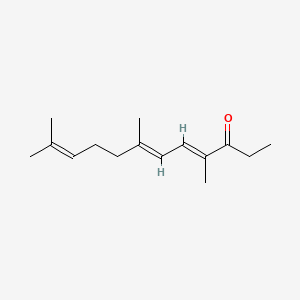
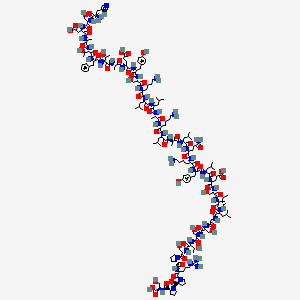
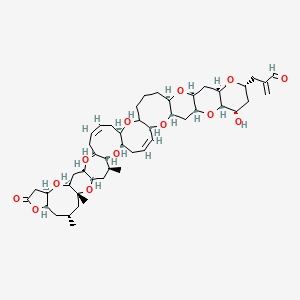
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
